molecular formula C39H75Na2O8P B12284738 DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt

DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt

Cat. No.: B12284738
M. Wt: 749.0 g/mol
InChI Key: XPMKJIKGYGROQR-UHFFFAOYSA-L
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Description

L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt, commonly known as DSPA, is a phosphatidic acid derivative. Phosphatidic acids are a class of phospholipids that play a crucial role in cellular signaling and membrane biophysics. DSPA is characterized by its two stearic acid chains attached to a glycerol backbone, which is further linked to a phosphate group. This compound is often used in biochemical and biophysical research due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt typically involves the esterification of stearic acid with glycerol, followed by phosphorylation. The general steps are as follows:

    Esterification: Stearic acid reacts with glycerol in the presence of a catalyst to form distearoyl glycerol.

    Phosphorylation: The distearoyl glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to form distearoyl phosphatidic acid.

    Neutralization: The resulting phosphatidic acid is neutralized with sodium hydroxide (NaOH) to form the disodium salt.

Industrial Production Methods

Industrial production of DSPA involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous flow reactors: for esterification and phosphorylation to ensure consistent reaction conditions.

    Purification techniques: such as crystallization and chromatography to isolate the final product.

    Quality control: measures to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in DSPA can be hydrolyzed under acidic or basic conditions to yield stearic acid and glycerol phosphate.

    Oxidation: The stearic acid chains can undergo oxidation to form stearic acid derivatives.

    Substitution: The phosphate group can participate in substitution reactions, forming different phosphatidic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as alcohols or amines can be used to substitute the phosphate group under controlled conditions.

Major Products Formed

    Hydrolysis: Stearic acid and glycerol phosphate.

    Oxidation: Stearic acid derivatives such as stearic aldehyde or stearic acid.

    Substitution: Various phosphatidic acid derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt involves its role as a lipid signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C39H75Na2O8P

Molecular Weight

749.0 g/mol

IUPAC Name

disodium;2,3-di(octadecanoyloxy)propyl phosphate

InChI

InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2

InChI Key

XPMKJIKGYGROQR-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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